molecular formula C13H22ClN B6344264 (Butan-2-yl)(3-phenylpropyl)amine hydrochloride CAS No. 1240572-69-3

(Butan-2-yl)(3-phenylpropyl)amine hydrochloride

Cat. No. B6344264
CAS RN: 1240572-69-3
M. Wt: 227.77 g/mol
InChI Key: YWGGIESSKGZHGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (Butan-2-yl)(3-phenylpropyl)amine hydrochloride can be achieved through transaminase-mediated synthesis . This process involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity . After optimization, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .


Molecular Structure Analysis

The molecular formula of (Butan-2-yl)(3-phenylpropyl)amine hydrochloride is C13H22ClN . Its molecular weight is 227.78 .


Physical And Chemical Properties Analysis

The physical and chemical properties of (Butan-2-yl)(3-phenylpropyl)amine hydrochloride include its molecular structure, melting point, boiling point, density, and molecular weight .

Scientific Research Applications

Synthesis and Characterization

  • A study on the synthesis and characterisation of substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives highlighted the antimicrobial and anti-diabetic screening of these compounds, suggesting their potential in medical applications (Ramya et al., 2017).

Therapeutic Applications

  • Research on aminoalkanolic derivatives of xanthone discussed their synthesis, physicochemical properties, and potential antiepileptic activity, indicating their relevance in developing treatments for epilepsy (Marona et al., 1998).
  • A study evaluating the immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols suggested their potential use in organ transplantation, highlighting the significance of structural modifications for enhanced activity (Kiuchi et al., 2000).
  • The antidepressant-like effects of neurokinin receptor antagonists were explored in the forced swim test in rats, indicating the potential of these compounds in treating depression (Dableh et al., 2005).

Pharmacokinetics and Metabolism

  • The identification of circulatory and excretory metabolites of a novel nitric oxide donor in rat plasma, bile, urine, and faeces by liquid chromatography–tandem mass spectrometry provided insights into the metabolism of these compounds and their potential therapeutic applications (Li et al., 2011).

properties

IUPAC Name

N-(3-phenylpropyl)butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-3-12(2)14-11-7-10-13-8-5-4-6-9-13;/h4-6,8-9,12,14H,3,7,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGGIESSKGZHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Butan-2-yl)(3-phenylpropyl)amine hydrochloride

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